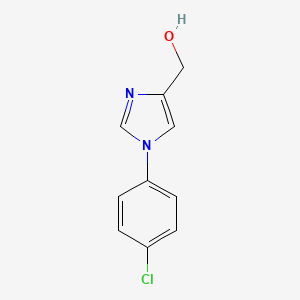
(1-(4-Chlorophenyl)-1H-imidazol-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(4-Chlorophenyl)-1H-imidazol-4-yl)methanol is a chemical compound that features a 4-chlorophenyl group attached to an imidazole ring, with a methanol group at the 4-position of the imidazole
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-Chlorophenyl)-1H-imidazol-4-yl)methanol typically involves the reaction of 4-chlorobenzaldehyde with imidazole in the presence of a reducing agent. One common method involves the use of sodium borohydride (NaBH4) in methanol as the reducing agent. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain high-purity this compound .
化学反応の分析
Types of Reactions
(1-(4-Chlorophenyl)-1H-imidazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The chlorine atom on the phenyl ring can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 4-chlorobenzaldehyde or 4-chlorobenzoic acid.
Reduction: Formation of derivatives with different functional groups, such as alcohols or amines.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
科学的研究の応用
Chemistry
In chemistry, (1-(4-Chlorophenyl)-1H-imidazol-4-yl)methanol is used as an intermediate in the synthesis of more complex molecules.
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. The imidazole ring can interact with active sites of enzymes, potentially leading to the development of new pharmaceuticals .
Medicine
In medicinal chemistry, this compound has been investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases involving enzyme dysregulation .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other advanced materials .
作用機序
The mechanism of action of (1-(4-Chlorophenyl)-1H-imidazol-4-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in therapeutic applications .
類似化合物との比較
Similar Compounds
(1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol: Similar structure but with a bromine atom instead of chlorine.
(1-(4-Methylphenyl)-1H-imidazol-4-yl)methanol: Similar structure but with a methyl group instead of chlorine.
(1-(4-Nitrophenyl)-1H-imidazol-4-yl)methanol: Similar structure but with a nitro group instead of chlorine.
Uniqueness
The presence of the chlorine atom in (1-(4-Chlorophenyl)-1H-imidazol-4-yl)methanol imparts unique chemical properties, such as increased reactivity in substitution reactions.
特性
CAS番号 |
445302-50-1 |
|---|---|
分子式 |
C10H9ClN2O |
分子量 |
208.64 g/mol |
IUPAC名 |
[1-(4-chlorophenyl)imidazol-4-yl]methanol |
InChI |
InChI=1S/C10H9ClN2O/c11-8-1-3-10(4-2-8)13-5-9(6-14)12-7-13/h1-5,7,14H,6H2 |
InChIキー |
OOZOQKPDAQCJCD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N2C=C(N=C2)CO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-Diethylbenzo[d]isothiazol-3-amine](/img/structure/B15054179.png)
![2-Chlorobenzo[d]oxazol-7-ol](/img/structure/B15054195.png)
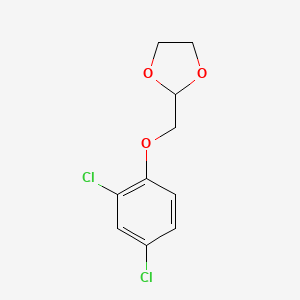

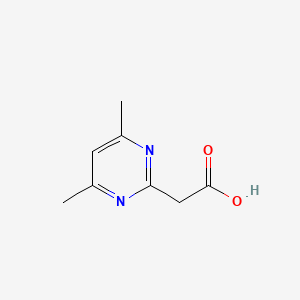
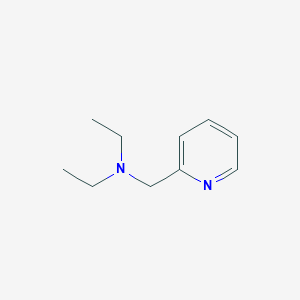
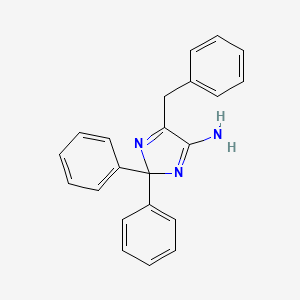
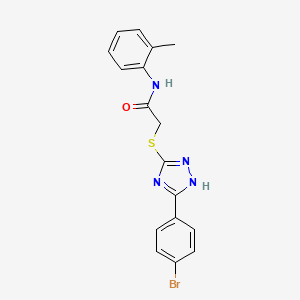
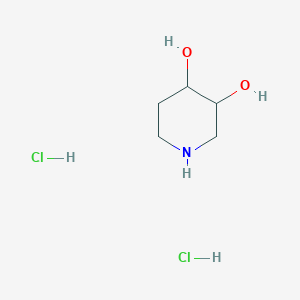
![tert-Butyl 4-hydroxy-2-(methylthio)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B15054240.png)
![N-([1,1'-Biphenyl]-2-yl)-3,4-dichlorobenzo[b]thiophene-2-carboxamide](/img/structure/B15054241.png)
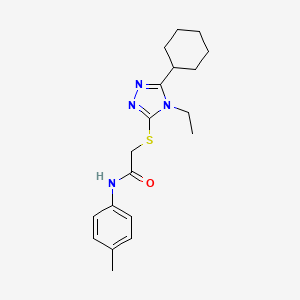
![(5,6-Dihydro-4H-pyrrolo[3,4-d]thiazol-2-yl)methanol](/img/structure/B15054251.png)
![Methyl 2-(1-(6-bromobenzo[d]thiazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl)acetate](/img/structure/B15054259.png)
